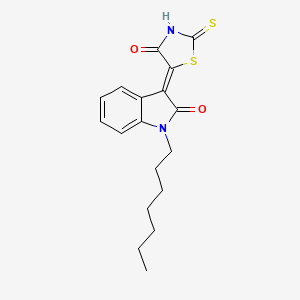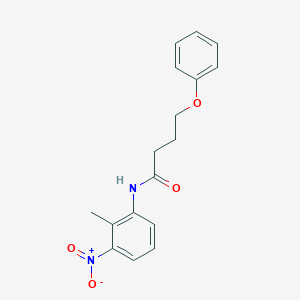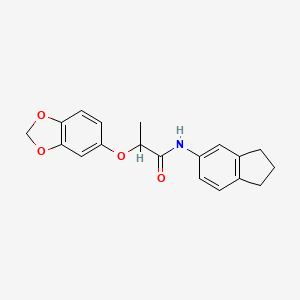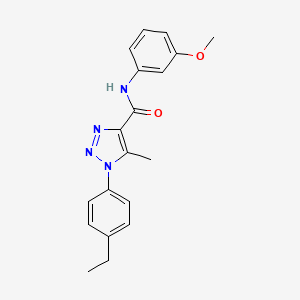
4-(2,4-dichlorophenoxy)-N-(4-isopropylphenyl)butanamide
Overview
Description
4-(2,4-dichlorophenoxy)-N-(4-isopropylphenyl)butanamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a crucial energy sensor in cells that regulates various metabolic pathways and maintains energy homeostasis. A-769662 has gained significant attention in the scientific community due to its potential therapeutic applications in treating metabolic disorders, cancer, and neurodegenerative diseases.
Scientific Research Applications
4-(2,4-dichlorophenoxy)-N-(4-isopropylphenyl)butanamide has been extensively studied for its potential therapeutic applications in treating various metabolic disorders, including diabetes, obesity, and metabolic syndrome. Studies have shown that 4-(2,4-dichlorophenoxy)-N-(4-isopropylphenyl)butanamide can activate AMPK, which leads to increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. 4-(2,4-dichlorophenoxy)-N-(4-isopropylphenyl)butanamide has also been shown to improve insulin sensitivity and reduce inflammation in animal models of diabetes and obesity.
In addition to metabolic disorders, 4-(2,4-dichlorophenoxy)-N-(4-isopropylphenyl)butanamide has also been studied for its potential anticancer properties. Studies have shown that 4-(2,4-dichlorophenoxy)-N-(4-isopropylphenyl)butanamide can induce apoptosis and inhibit proliferation in various cancer cell lines, including breast, prostate, and colon cancer. 4-(2,4-dichlorophenoxy)-N-(4-isopropylphenyl)butanamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Mechanism of Action
4-(2,4-dichlorophenoxy)-N-(4-isopropylphenyl)butanamide activates AMPK by binding to the γ-subunit of the enzyme, leading to conformational changes that increase the activity of the kinase. AMPK activation leads to the phosphorylation of various downstream targets involved in energy metabolism, including acetyl-CoA carboxylase (ACC) and glucose transporter 4 (GLUT4). ACC phosphorylation leads to the inhibition of fatty acid synthesis, while GLUT4 phosphorylation leads to increased glucose uptake in muscle and adipose tissue.
Biochemical and Physiological Effects:
4-(2,4-dichlorophenoxy)-N-(4-isopropylphenyl)butanamide has been shown to have various biochemical and physiological effects in animal models. Studies have shown that 4-(2,4-dichlorophenoxy)-N-(4-isopropylphenyl)butanamide can increase glucose uptake and fatty acid oxidation in skeletal muscle and adipose tissue. 4-(2,4-dichlorophenoxy)-N-(4-isopropylphenyl)butanamide has also been shown to reduce hepatic glucose production and improve insulin sensitivity in animal models of diabetes and obesity.
In addition to metabolic effects, 4-(2,4-dichlorophenoxy)-N-(4-isopropylphenyl)butanamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, including Alzheimer's and Parkinson's disease. 4-(2,4-dichlorophenoxy)-N-(4-isopropylphenyl)butanamide has been shown to increase mitochondrial biogenesis and reduce oxidative stress in neurons, leading to improved cognitive function and motor performance.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-(2,4-dichlorophenoxy)-N-(4-isopropylphenyl)butanamide is its specificity for AMPK activation, which allows for the study of downstream targets involved in energy metabolism. 4-(2,4-dichlorophenoxy)-N-(4-isopropylphenyl)butanamide has also been shown to have minimal toxicity and side effects in animal models, making it a safe and reliable tool for studying metabolic disorders and cancer.
One of the limitations of 4-(2,4-dichlorophenoxy)-N-(4-isopropylphenyl)butanamide is its low solubility in water, which can make it difficult to administer in vivo. 4-(2,4-dichlorophenoxy)-N-(4-isopropylphenyl)butanamide also has a short half-life in vivo, which can limit its efficacy in long-term studies. Additionally, 4-(2,4-dichlorophenoxy)-N-(4-isopropylphenyl)butanamide has not been extensively studied in human clinical trials, so its safety and efficacy in humans are not yet fully understood.
Future Directions
There are several future directions for the study of 4-(2,4-dichlorophenoxy)-N-(4-isopropylphenyl)butanamide. One area of research is the development of more potent and selective AMPK activators that can overcome the limitations of 4-(2,4-dichlorophenoxy)-N-(4-isopropylphenyl)butanamide. Another area of research is the study of 4-(2,4-dichlorophenoxy)-N-(4-isopropylphenyl)butanamide in combination with other therapies, such as chemotherapy and radiation therapy, for the treatment of cancer. Additionally, the study of 4-(2,4-dichlorophenoxy)-N-(4-isopropylphenyl)butanamide in human clinical trials is needed to fully understand its safety and efficacy in humans.
properties
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-(4-propan-2-ylphenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21Cl2NO2/c1-13(2)14-5-8-16(9-6-14)22-19(23)4-3-11-24-18-10-7-15(20)12-17(18)21/h5-10,12-13H,3-4,11H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYTYSCAJMAYGRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-methoxypropyl)-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B4694773.png)

![4-ethyl-N-({[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4694785.png)

![N-[6-(1-piperidinylsulfonyl)-1,3-benzothiazol-2-yl]-2-furamide](/img/structure/B4694799.png)

![6-methyl-2-[({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4694817.png)


![N-(2-methylphenyl)-1-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B4694842.png)

![N-ethyl-3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}-N-(2-methyl-2-propen-1-yl)propanamide](/img/structure/B4694852.png)

![N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B4694863.png)